REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[O:4][CH2:5][c:6]1[n:7]([CH2:14][c:15]2[cH:16][cH:17][n:18][cH:19][cH:20]2)[cH:8][c:9]([CH:11]([CH3:12])[CH3:13])[n:10]1.[C:38](=[O:39])([O-:40])[OH:41].[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[CH3:43][N:44]([CH3:45])[CH:46]=[O:47].[CH3:48][c:49]1[cH:50][cH:51][cH:52][cH:53][cH:54]1.[CH3:55][OH:56].[CH3:58][CH2:59][O:60][C:61](=[O:62])[CH3:63].[Cl:21][c:22]1[cH:23][c:24]([S:29][Cl:30])[cH:25][c:26]([Cl:28])[cH:27]1.[Na+:42].[OH2:57]>>[C:1]([NH2:2])(=[O:3])[O:4][CH2:5][c:6]1[n:7]([CH2:14][c:15]2[cH:16][cH:17][n:18][cH:19][cH:20]2)[c:8]([S:29][c:24]2[cH:23][c:22]([Cl:21])[cH:27][c:26]([Cl:28])[cH:25]2)[c:9]([CH:11]([CH3:12])[CH3:13])[n:10]1
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Name
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CC(C)c1cn(Cc2ccncc2)c(COC(N)=O)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cn(Cc2ccncc2)c(COC(N)=O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClSc1cc(Cl)cc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CC(C)c1nc(COC(N)=O)n(Cc2ccncc2)c1Sc1cc(Cl)cc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |